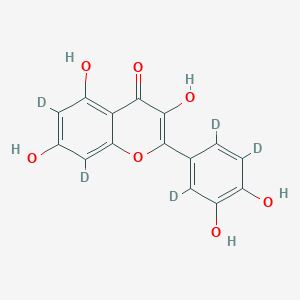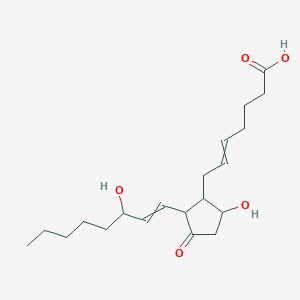
PGD2;11-Dehydroprostaglandin F2-alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin D2 is a prostaglandin that plays a significant role in various physiological and pathological processes. It is a lipid mediator predominantly released from mast cells and is involved in the regulation of sleep, pain perception, and inflammation. Prostaglandin D2 is also known for its role in allergic diseases such as asthma and its involvement in hair growth inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prostaglandin D2 is synthesized through the arachidonic acid cascade. The final conversion from prostaglandin H2 to prostaglandin D2 is catalyzed by the enzyme prostaglandin D2 synthase . This process involves the isomerization of prostaglandin H2, a common precursor of prostanoids, to produce prostaglandin D2 with 9-hydroxy and 11-keto groups .
Industrial Production Methods: Industrial production of prostaglandin D2 typically involves the extraction and purification from biological sources, such as mast cells and brain tissues, where it is naturally produced in significant amounts . Advanced techniques like UPLC–MS/MS are used for the extraction and analysis of prostaglandins, ensuring high recovery rates and efficient separation .
Analyse Chemischer Reaktionen
Types of Reactions: Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and interaction with other molecules.
Common Reagents and Conditions: The synthesis and reactions of prostaglandin D2 often involve reagents such as cyclooxygenase enzymes, which catalyze the initial steps of prostaglandin synthesis from arachidonic acid . Other common reagents include reducing agents and oxidizing agents used in the modification of prostaglandin D2’s functional groups.
Major Products: The major products formed from the reactions of prostaglandin D2 include various prostanoids, which are essential for its biological functions. For example, the conversion of prostaglandin H2 to prostaglandin D2 results in the formation of 9-hydroxy and 11-keto groups .
Wissenschaftliche Forschungsanwendungen
Prostaglandin D2 has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, prostaglandin D2 is studied for its role in the synthesis of other prostanoids and its interaction with different chemical reagents.
Biology: In biology, prostaglandin D2 is crucial for understanding the regulation of sleep, pain perception, and inflammation. It is also involved in the development of allergic diseases and hair growth inhibition .
Medicine: In medicine, prostaglandin D2 is a target for developing treatments for asthma and other allergic conditions. Its role in bronchoconstriction and vasoconstriction makes it a significant focus for therapeutic interventions .
Industry: In the industrial sector, prostaglandin D2 is used in the production of pharmaceuticals and other biologically active compounds. Its extraction and purification are essential for producing high-quality prostaglandin D2 for research and therapeutic use .
Wirkmechanismus
Prostaglandin D2 exerts its effects through binding to specific receptors, including the prostaglandin D2 receptor 1 (DP1) and prostaglandin D2 receptor 2 (DP2). These receptors are involved in various signaling pathways that regulate inflammation, immune response, and other physiological processes . The activation of these receptors leads to the release of cytokines and other inflammatory mediators, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin D2 is part of a larger family of prostaglandins, which are unsaturated carboxylic acids derived from arachidonic acid. Similar compounds include prostaglandin E2, prostaglandin F2-alpha, and prostaglandin H2 .
Comparison:
Prostaglandin E2: Known for its role in inflammation and fever regulation.
Prostaglandin F2-alpha: Involved in the contraction of smooth muscle tissues.
Prostaglandin H2: A precursor to other prostaglandins, including prostaglandin D2.
Uniqueness: Prostaglandin D2 is unique due to its predominant release from mast cells and its significant role in allergic diseases and hair growth inhibition .
Eigenschaften
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866052 |
Source


|
| Record name | 9,15-Dihydroxy-11-oxoprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)
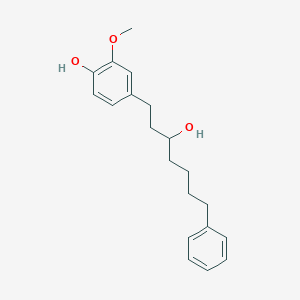
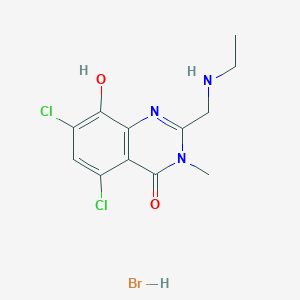

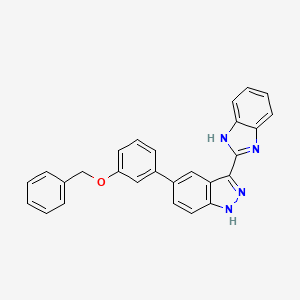


![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)
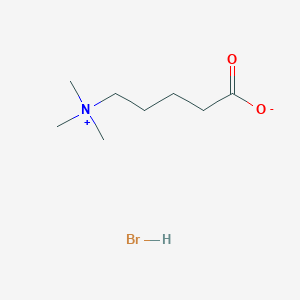

![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)

